A Technical Guide to the Physical Properties of (S)-(+)-1-Methyl-3-pyrrolidinol for Advanced Research and Development
A Technical Guide to the Physical Properties of (S)-(+)-1-Methyl-3-pyrrolidinol for Advanced Research and Development
Abstract: This document provides an in-depth analysis of the essential physical properties of (S)-(+)-1-Methyl-3-pyrrolidinol (CAS RN: 104641-59-0), a critical chiral building block in modern pharmaceutical synthesis. Moving beyond a simple datasheet, this guide offers field-proven insights into the causality behind property measurements, presents self-validating experimental protocols for its characterization, and grounds all claims in authoritative references. It is designed to equip researchers, process chemists, and drug development professionals with the technical understanding necessary for effective quality control, process optimization, and regulatory compliance.
Introduction: The Significance of a Chiral Synthon
(S)-(+)-1-Methyl-3-pyrrolidinol is a tertiary amino alcohol featuring a pyrrolidine ring with a defined stereocenter at the C3 position. Its dual functionality—a basic amine and a polar alcohol—makes it a versatile intermediate.[1] The precise spatial arrangement of the hydroxyl group, dictated by its (S)-configuration, is paramount in asymmetric synthesis, where it serves as a foundational component for numerous active pharmaceutical ingredients (APIs). Understanding its physical properties is not merely an academic exercise; it is a prerequisite for ensuring stereochemical integrity, process scalability, and the ultimate safety and efficacy of the final drug product.
This guide will systematically detail these properties, beginning with a consolidated data summary and followed by deep dives into the experimental methodologies required for their verification.
Molecular Structure and Stereochemistry
The identity and utility of this molecule are intrinsically linked to its three-dimensional structure.
Figure 1: Stereochemical representation of (S)-(+)-1-Methyl-3-pyrrolidinol.
Core Physical Properties: A Consolidated View
Quantitative data for this compound can vary slightly between suppliers due to differences in analytical methods and purity. The following table consolidates reported values from reputable sources to provide a reliable reference range.
| Property | Value | Source(s) |
| CAS Number | 104641-59-0 | [2] |
| Molecular Formula | C₅H₁₁NO | [3][4] |
| Molecular Weight | 101.15 g/mol | [3][4] |
| Appearance | Colorless to light orange/yellow clear liquid | [1][2][3] |
| Boiling Point | 181-182 °C (at 760 mmHg) 50-52 °C (at 1 mmHg) | [5] |
| Density | 0.993 g/mL at 25 °C | |
| Refractive Index (n²⁰/D) | 1.4660 | |
| Specific Optical Rotation | [α]²⁰/D +5.0° to +8.0° (c=1 in Chloroform) | [2] |
| Flash Point | 88.9 °C (192.0 °F) - Closed Cup | |
| Solubility | Soluble in Chloroform and Methanol.[5][6] Miscible with water.[1] | [1][5][6] |
| Sensitivity | Air Sensitive & Hygroscopic | [2][5] |
In-Depth Analysis and Verification Protocols
Chiroptical Properties: The Signature of Stereochemistry
The most defining physical property of this molecule is its specific optical rotation , which confirms the presence and integrity of the (S)-enantiomer. A positive sign (+) indicates dextrorotation, the clockwise rotation of plane-polarized light.
Causality Explained: This rotation arises from the differential interaction of the chiral center with left- and right-circularly polarized light. Any deviation from the established specific rotation value (e.g., a lower value) is a strong indicator of either racemization or the presence of the (R)-(-)-enantiomer as a chiral impurity. Therefore, precise measurement is a non-negotiable quality control step.
Protocol 1: Determination of Specific Optical Rotation
This protocol is designed to be self-validating by including a system suitability check.
Objective: To accurately measure the specific rotation of a sample of (S)-(+)-1-Methyl-3-pyrrolidinol.
Apparatus:
-
Calibrated Polarimeter (Sodium D-line, 589.3 nm)[7]
-
Thermostatic control for sample cell (20.0 ± 0.1 °C)
-
1.00 dm polarimeter cell
-
10.00 mL Class A volumetric flask
-
Analytical balance (± 0.1 mg)
Reagents:
-
(S)-(+)-1-Methyl-3-pyrrolidinol sample
-
Chloroform, HPLC grade (or specified solvent)
-
Sucrose reference standard
Procedure:
-
System Suitability & Zeroing:
-
Set the polarimeter temperature to 20.0 °C.
-
Fill the polarimeter cell with the pure solvent (Chloroform). Ensure no air bubbles are present.[8]
-
Place the cell in the polarimeter and perform a zero calibration according to the instrument's manual. The reading should be 0.000° ± 0.005°. This step validates the instrument's baseline and the optical purity of the solvent.
-
-
Sample Preparation:
-
Accurately weigh approximately 100 mg of the (S)-(+)-1-Methyl-3-pyrrolidinol sample and record the weight (m).
-
Quantitatively transfer the sample to the 10.00 mL volumetric flask.
-
Dissolve and dilute to the mark with Chloroform. Stopper and invert the flask at least 20 times to ensure homogeneity.[9] This creates a solution with a precise concentration (c) in g/100 mL.
-
-
Measurement:
-
Rinse the polarimeter cell twice with small aliquots of the prepared sample solution.
-
Fill the cell with the sample solution, ensuring no air bubbles are trapped.
-
Place the cell in the thermostatted chamber of the polarimeter and allow it to equilibrate for 5 minutes.
-
Take at least five separate readings of the observed rotation (α_obs). The readings should be stable and reproducible.
-
-
Calculation:
-
Calculate the average observed rotation from the five readings.
-
Calculate the specific rotation [α] using the formula: [α]²⁰/D = (α_obs × 100) / (l × c) Where:
-
α_obs is the average observed rotation in degrees.
-
l is the path length of the cell in decimeters (dm), typically 1.00 dm.
-
c is the concentration in g per 100 mL of solution.[7]
-
-
-
Acceptance Criteria: The calculated specific rotation should fall within the range specified by the reference standard (e.g., +5.0° to +8.0°).
Thermal Properties: Boiling Point and Process Safety
The boiling point is a critical parameter for distillation-based purification and for defining safe operating temperatures in reactions. As an amino alcohol, this compound has a relatively high atmospheric boiling point (181-182 °C) due to hydrogen bonding.
Causality Explained: The boiling point is the temperature where the vapor pressure of the liquid equals the surrounding atmospheric pressure.[10] For thermally sensitive compounds or for more efficient purification, distillation is performed under reduced pressure, which significantly lowers the required temperature.[11] For example, at a pressure of 1 mmHg, the boiling point drops to 50-52 °C.[5] This relationship is fundamental to preventing thermal degradation during processing. The flash point (88.9 °C) is a key safety metric, indicating the lowest temperature at which vapors can form an ignitable mixture with air.
Protocol 2: Micro-Boiling Point Determination (Thiele Tube Method)
This method is ideal for research settings where sample volume is limited.[12]
Objective: To determine the boiling point of a small liquid sample.
Apparatus:
-
Thiele tube
-
High-temperature mineral oil
-
Calibrated thermometer (-10 to 250 °C)
-
Small sample test tube (e.g., 75 x 10 mm)
-
Capillary tube (sealed at one end)
-
Rubber band or wire for attachment
-
Micro-burner or hot plate
Procedure:
-
Assembly:
-
Add 0.2-0.5 mL of the (S)-(+)-1-Methyl-3-pyrrolidinol sample into the small test tube.
-
Place the capillary tube into the test tube with the open end down.
-
Attach the test tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.[12]
-
Insert the assembly into the Thiele tube, ensuring the sample is immersed in the mineral oil but the top of the tube is open to the atmosphere.
-
-
Heating:
-
Gently heat the side arm of the Thiele tube with a micro-burner.[13] The shape of the tube is designed to create a convection current, ensuring uniform heating.
-
Observe the capillary tube. Initially, trapped air will expand and exit as slow bubbles.
-
Continue heating until a rapid, continuous stream of bubbles emerges from the capillary tube. This indicates the temperature is now above the boiling point, as the vapor pressure of the sample has overcome atmospheric pressure and displaced all the air.[12]
-
-
Measurement:
-
Remove the heat source and allow the apparatus to cool slowly.
-
The stream of bubbles will slow down and eventually stop. The exact moment the last bubble collapses and the liquid is drawn back into the capillary tube, the vapor pressure inside the capillary equals the external atmospheric pressure.
-
Record the temperature at this precise moment. This is the boiling point of the liquid.[12][13]
-
-
Validation: For highest accuracy, the determined boiling point should be corrected for the current atmospheric pressure using a pressure nomograph.
Quality Control Workflow: Ensuring Stereochemical Purity
A robust quality control (QC) process for a chiral intermediate like (S)-(+)-1-Methyl-3-pyrrolidinol relies on a multi-faceted analytical approach. No single technique is sufficient; instead, orthogonal methods are used to build a complete and trustworthy profile of the material.
Figure 2: Self-validating QC workflow for stereochemical identity and purity.
This workflow demonstrates trustworthiness through redundancy. A batch that passes the specific rotation test (Polarimetry) must also show high enantiomeric excess via a chromatographic method (Chiral GC/HPLC). Structural identity is confirmed by NMR, while Karl Fischer titration quantifies water content, which is critical given the compound's hygroscopic nature. A "PASS" result is only issued when all criteria are met.
Safety, Handling, and Storage
As a laboratory chemical, (S)-(+)-1-Methyl-3-pyrrolidinol requires careful handling.
-
GHS Hazards: The compound is classified as a combustible liquid and is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3][4]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat. Work should be conducted in a well-ventilated fume hood.[14]
-
Storage: Due to its air-sensitive and hygroscopic nature, it should be stored in a tightly sealed container under an inert atmosphere (e.g., Argon or Nitrogen).[2][5] Recommended storage is in a cool, dry place away from ignition sources.[15]
Conclusion
The physical properties of (S)-(+)-1-Methyl-3-pyrrolidinol are more than just numbers on a data sheet; they are the fundamental parameters that govern its application, purification, and safe handling. For scientists in drug development, a mastery of these properties and the protocols to verify them is essential for ensuring the quality and consistency of this vital chiral intermediate. By integrating the causal explanations and self-validating workflows presented in this guide, research and development teams can operate with a higher degree of confidence and scientific rigor.
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1-Methyl-3-pyrrolidinol | C5H11NO | CID 93074 - PubChem. National Center for Biotechnology Information. [Link]
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1-Methyl-3-pyrrolidinol, (-)- | C5H11NO | CID 6951332 - PubChem. National Center for Biotechnology Information. [Link]
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1-Methyl-3-pyrrolidinol - NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]
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Polarimeter Experiment - The Neotia University. The Neotia University. [Link]
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Micro-boiling point measurement. University of Calgary. [Link]
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To determine the specific rotation of a sugar using a polarimeter - Amrita Virtual Lab. Amrita Vishwa Vidyapeetham. [Link]
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Boiling Water at Reduced Pressure. Purdue University. [Link]
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Determination of optical rotation and specific rotation. DIGI Collections. [Link]
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Step-by-Step Procedures for Boiling Point Determination - Chemistry LibreTexts. Chemistry LibreTexts. [Link]
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Boiling point - Wikipedia. Wikipedia. [Link]
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Determination of Specific Rotation - Science Learning Center. University of Michigan-Dearborn. [Link]
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Find the specific rotation of sugar solution by using a polarimeter. BRCM College of Engineering & Technology. [Link]
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BOILING POINT DETERMINATION. Al-Mustaqbal University College. [Link]
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